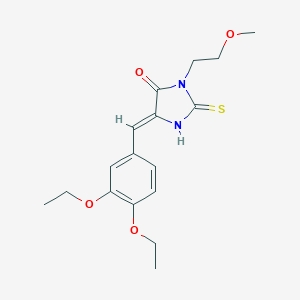
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, also known as ETI-211, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. This inhibition may contribute to the anti-cancer effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone.
Biochemical and Physiological Effects
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects, including neuroprotective, anti-cancer, and immunomodulatory effects. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to protect neurons from oxidative stress and has been shown to improve cognitive function in animal models of Alzheimer's disease. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has been shown to reduce inflammation in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in high purity, which is essential for its use in scientific research. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions. However, there are also some limitations to the use of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for cancer. Further research is also needed to determine the safety and efficacy of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in humans, as well as its potential for use in other fields of medicine such as immunology. Overall, the promising results of preclinical studies on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone suggest that it is a compound with great potential for further research and development.
Métodos De Síntesis
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone can be synthesized using a multistep process that involves the condensation of 3,4-diethoxybenzaldehyde with 2-methoxyethylamine, followed by the addition of a thioamide and an imidazole ring. This synthesis method has been optimized to yield high purity 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapeutic agent. In immunology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has shown promise in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C17H22N2O4S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-14-7-6-12(11-15(14)23-5-2)10-13-16(20)19(8-9-21-3)17(24)18-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,24)/b13-10- |
Clave InChI |
XSXAWLDGVFQXGU-RAXLEYEMSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CCOC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305569.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305570.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305571.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)